Ethyl (2Z)-5-(4-chlorophenyl)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(4-chlorophenyl)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-5-(4-chlorophenyl)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-chlorobenzyl alcohol, and ethyl acetoacetate. The key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methylidene groups.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, thiazolopyrimidines have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-(4-chlorophenyl)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate
- 4-Chlorophenyl 2-thiazolyl ketone
- 2-(4-Chlorophenyl)-4,5-dihydrothiazole
Uniqueness
The unique combination of the thiazolopyrimidine core with chlorophenyl and methoxyphenyl groups distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl2N2O4S/c1-3-37-29(36)26-18(2)33-30-34(27(26)20-10-14-23(32)15-11-20)28(35)25(39-30)16-21-6-4-5-7-24(21)38-17-19-8-12-22(31)13-9-19/h4-16,27H,3,17H2,1-2H3/b25-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEMMGJUTIUAIK-XYGWBWBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=CC=C4OCC5=CC=C(C=C5)Cl)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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